5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile
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Overview
Description
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile typically involves the bromination of 4-(cyclopropyl)thiophene-2-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in organic semiconductors and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene derivative with different functional groups.
4-(Cyclopropyl)thiophene-2-carbonitrile: The non-brominated analog of the compound .
Uniqueness
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is unique due to the presence of both a bromine atom and a cyclopropyl group on the thiophene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with a bromine atom and a cyclopropyl group, along with a cyano functional group. Its molecular formula is C8H6BrN1S, and it has a molecular weight of approximately 228.1 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
Enterococcus faecalis | 11.29 |
These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .
2. Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Fusarium oxysporum, with promising results.
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
The compound's ability to disrupt fungal cell membranes or metabolic pathways could explain its antifungal efficacy .
3. Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2).
In vitro assays revealed an IC50 value of approximately 12.8 µg/mL against MCF-7 cells, which is comparable to established chemotherapeutics . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis or cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within microbial and cancer cells:
- Antimicrobial Action : The compound may inhibit key enzymes involved in metabolic processes essential for bacterial and fungal survival.
- Anticancer Activity : It might induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting cell division.
Case Studies
Several studies have documented the synthesis and evaluation of this compound's biological activity:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various thiophene derivatives, including this compound, demonstrating significant inhibition against multiple bacterial strains .
- Antifungal Assessment : Research conducted by ResearchGate highlighted the antifungal properties of similar thiophene compounds, suggesting that structural modifications could enhance their efficacy against resistant strains .
- Cytotoxicity in Cancer Cells : An article from ACS Medicinal Chemistry Letters reported on the cytotoxic effects of thiophene derivatives on different cancer cell lines, indicating that modifications like those present in this compound could lead to promising anticancer agents .
Properties
IUPAC Name |
5-bromo-4-cyclopropylthiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-7(5-1-2-5)3-6(4-10)11-8/h3,5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXQLSOEINYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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